molecular formula C35H49N B12415845 (14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene

(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene

Cat. No.: B12415845
M. Wt: 483.8 g/mol
InChI Key: RSCKGFLBCWGXOG-MSMUOKGASA-N
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Description

The compound “(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[1211002,1104,9015,23018,22]pentacosa-1(25),2,4,6,8,10-hexaene” is a complex organic molecule with a unique hexacyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including cyclization reactions, stereoselective synthesis, and functional group modifications. Common reagents and catalysts used in these reactions might include organometallic reagents, Lewis acids, and chiral auxiliaries.

Industrial Production Methods

Industrial production of such a complex molecule would require optimization of reaction conditions to maximize yield and purity. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

The compound may undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms or removal of hydrogen atoms.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

    Cyclization: Formation of ring structures.

Common Reagents and Conditions

Common reagents used in these reactions might include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., Grignard reagents).

Major Products

The major products formed from these reactions would depend on the specific functional groups present in the compound and the reaction conditions used.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules or as a ligand in coordination chemistry.

Biology

In biology, it might be studied for its potential biological activity, such as enzyme inhibition or receptor binding.

Medicine

In medicine, the compound could be investigated for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.

Industry

In industry, it might be used in the development of new materials, such as polymers or nanomaterials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other hexacyclic molecules with different substituents or stereochemistry.

Uniqueness

The uniqueness of this compound could lie in its specific stereochemistry, functional groups, or biological activity, distinguishing it from other similar molecules.

Properties

Molecular Formula

C35H49N

Molecular Weight

483.8 g/mol

IUPAC Name

(14R,18R,19R)-3,14,18-trimethyl-19-[(2R)-6-methylheptan-2-yl]-10-azahexacyclo[12.11.0.02,11.04,9.015,23.018,22]pentacosa-1(25),2,4,6,8,10-hexaene

InChI

InChI=1S/C35H49N/c1-22(2)10-9-11-23(3)27-16-17-28-26-14-15-30-33-24(4)25-12-7-8-13-31(25)36-32(33)19-21-35(30,6)29(26)18-20-34(27,28)5/h7-8,12-13,15,22-23,26-29H,9-11,14,16-21H2,1-6H3/t23-,26?,27-,28?,29?,34-,35-/m1/s1

InChI Key

RSCKGFLBCWGXOG-MSMUOKGASA-N

Isomeric SMILES

CC1=C2C(=NC3=CC=CC=C13)CC[C@]4(C2=CCC5C4CC[C@]6(C5CC[C@@H]6[C@H](C)CCCC(C)C)C)C

Canonical SMILES

CC1=C2C(=NC3=CC=CC=C13)CCC4(C2=CCC5C4CCC6(C5CCC6C(C)CCCC(C)C)C)C

Origin of Product

United States

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